3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
Description
3-Bromo-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide is a benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and an amide-linked 2-methoxy-2-(thiophen-3-yl)ethyl group.
Properties
IUPAC Name |
3-bromo-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-18-13(11-5-6-19-9-11)8-16-14(17)10-3-2-4-12(15)7-10/h2-7,9,13H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGJFZFEXCEGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, aldehydes, carboxylic acids, and de-brominated derivatives .
Scientific Research Applications
3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s thiophene ring can also interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related benzamides:
Physicochemical Properties
- Lipophilicity : The thiophene and bromine in the target compound likely increase lipophilicity compared to analogs with polar groups (e.g., hydrazine in or ethoxyethoxy in ). This could enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : The target compound’s molecular weight is expected to be lower than 432.76 g/mol () but higher than 314.38 g/mol (), placing it in a mid-range suitable for drug-like properties.
- Solubility : The methoxy group may moderately improve solubility compared to purely aromatic analogs (e.g., ), though less than the ethoxyethoxy chain in .
Biological Activity
3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a bromine atom, a methoxy group, and a thiophene ring, which contribute to its unique chemical properties and biological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-bromo-N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzamide
- Molecular Formula : C14H14BrN O2S
- Molecular Weight : 320.24 g/mol
Anticancer Properties
Research indicates that 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated an IC50 value of approximately 5.85 µM against MCF-7 cells, suggesting substantial potency compared to standard chemotherapeutics like 5-Fluorouracil .
The proposed mechanism of action for the anticancer effects involves the induction of apoptosis in cancer cells, likely through the activation of caspase pathways. Studies have indicated a significant increase in caspase-3 activity in treated cells, which is a hallmark of apoptosis . Additionally, molecular docking studies suggest that the compound may interact with specific targets within cancer cells, further elucidating its mechanism of action.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE have shown effectiveness against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, displaying notable inhibition zones in agar diffusion assays. The exact mechanism by which this compound exerts its antimicrobial effects remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | IC50 (µM) | Activity Type |
|---|---|---|---|
| 3-bromo-N-(2-methoxyethyl)benzamide | Structure | 10.5 | Anticancer |
| 3-bromo-N-(2-thiophen-3-yl)ethylbenzamide | N/A | 8.0 | Anticancer |
| 3-bromo-N-(2-methoxy-2-(furan-3-yl)ethyl)benzamide | N/A | 12.0 | Anticancer |
This table illustrates that while similar compounds also exhibit anticancer activity, 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE shows enhanced potency, particularly against breast cancer cells.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, including bromination and methoxylation processes. The synthesis often employs palladium or copper catalysts under controlled conditions to optimize yield and purity.
In terms of applications, beyond its potential as an anticancer agent, this compound is being explored for its utility in drug development targeting specific enzymes or receptors involved in disease pathways. Its unique structural characteristics make it a valuable building block for synthesizing more complex organic molecules.
Case Studies
Several case studies have highlighted the efficacy of 3-BROMO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE:
- Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant growth inhibition and apoptosis induction, as evidenced by increased caspase activity.
- Antimicrobial Screening : In another study focusing on antimicrobial activity, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent against bacterial infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide?
- Methodology : The compound can be synthesized via a multi-step approach involving coupling reactions. For example, a brominated benzamide intermediate can be prepared by reacting 3-bromobenzoic acid with a thiophene-containing amine derivative. Purification is typically achieved using reverse-phase liquid chromatography (LC) with a gradient elution system (e.g., water/ACN + 0.02–0.04% TFA, 5–100% B over 2.5 min, 0.8 mL/min flow rate) to isolate the product .
- Key Considerations : Optimize reaction stoichiometry and temperature to minimize byproducts. Use LC-UV for real-time monitoring of elution profiles.
Q. How is the compound structurally characterized?
- Methodology :
- NMR Spectroscopy : NMR (400 MHz, CDOD) can confirm regiochemistry, with peaks for aromatic protons (δ 7.69–8.09 ppm), methoxy groups (δ 3.31–3.46 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement. Single-crystal X-ray diffraction resolves bond angles and stereochemistry, critical for validating the 3-bromo substitution and thiophene orientation .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and C-Br (~600 cm) stretches .
Q. What safety protocols are required for handling this compound?
- Guidelines : Classified as an irritant. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers away from light. Dispose via halogenated waste streams .
Advanced Research Questions
Q. How can computational methods predict its electronic structure and reactivity?
- Methodology : Apply density functional theory (DFT) with functionals like B3LYP or the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy. Basis sets (e.g., 6-311+G(d,p)) optimize accuracy for bromine and sulfur atoms. Validate against experimental NMR/X-ray data .
- Applications : Predict regioselectivity in electrophilic substitutions or binding affinities for target proteins.
Q. How to design biochemical assays to evaluate its biological activity?
- Approach :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. Compare IC values against structurally related benzamides .
- Cellular Uptake : Radiolabel the compound (e.g., ) or use LC-MS to quantify intracellular concentrations in cancer cell lines.
Q. How to resolve contradictions between computational and experimental data (e.g., bond lengths, reaction yields)?
- Strategies :
- Cross-Validation : Re-optimize DFT parameters (e.g., solvent effects, dispersion corrections) if bond lengths deviate >0.05 Å from X-ray data .
- Synthetic Replication : Test alternative coupling agents (e.g., HATU vs. EDCI) if computational models suggest higher energy barriers for observed pathways .
Q. What factors influence regioselectivity during bromination of the benzamide core?
- Mechanistic Insights :
- Electronic Effects : Bromine preferentially substitutes at the meta position due to electron-withdrawing effects of the amide group.
- Steric Effects : Ortho substitution is hindered by the bulky thiophen-3-ylmethoxy group. Confirm via NMR coupling constants and NOE experiments .
Q. What challenges arise during purification, and how are they addressed?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
